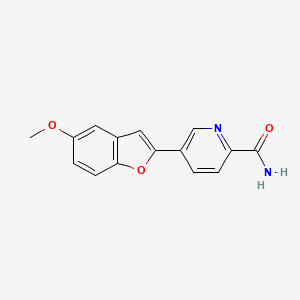
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide typically involves multiple steps:
Preparation of 2-carboxy-5-methoxybenzofuran: This can be achieved by dissolving 2-carboxy-5-methoxybenzofuran in anhydrous dichloromethane and cooling the solution to -78°C.
Formation of the amide: The carboxylic acid group of the benzofuran derivative is then converted to the corresponding amide by reacting it with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide group would produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The methoxy and amide groups can further influence the compound’s binding affinity and specificity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-benzofuran-2-carboxylic acid amide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methoxy-benzo[b]thiophene-2-carboxylic acid amide: Similar structure but with a thiophene ring instead of a benzofuran ring.
Uniqueness
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide is unique due to the presence of both a methoxy group and a pyridine carboxylic acid amide moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C15H12N2O3 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)9-2-4-12(15(16)18)17-8-9/h2-8H,1H3,(H2,16,18) |
InChI-Schlüssel |
NWPDXIZDNDCGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CN=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














